Acide méthanesulfonique, ester (1R)-1-méthylpropylique

Vue d'ensemble

Description

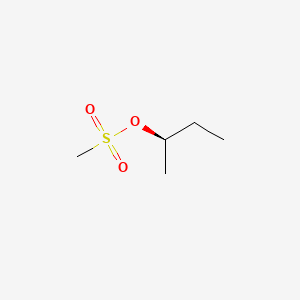

Methanesulfonic acid, (1R)-1-methylpropyl ester, is an organic compound that belongs to the class of sulfonic acid esters. It is a colorless liquid with a distinctive odor and is known for its strong acidity. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Applications De Recherche Scientifique

Methanesulfonic acid, (1R)-1-methylpropyl ester, has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for esterification and substitution reactions.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester substrates.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals, such as surfactants and detergents, due to its strong acidity and reactivity.

Mécanisme D'action

Mode of Action

As an ester, this compound likely undergoes hydrolysis in biological systems, a process catalyzed by esterases or by the acidic or basic conditions within the body. This hydrolysis process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The resulting products can then interact with their respective targets within the body.

Biochemical Pathways

The specific effects would depend on the resulting products of the ester hydrolysis and their interactions with biological targets .

Pharmacokinetics

It would be metabolized primarily through hydrolysis, and the resulting products would be excreted via renal or biliary routes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological targets it interacts with. Given the lack of specific information, it is difficult to provide a detailed description of these effects .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by both pH and temperature. Additionally, the presence of specific enzymes (esterases) can also impact the rate of hydrolysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, (1R)-1-methylpropyl ester, can be synthesized through the esterification of methanesulfonic acid with (1R)-1-methylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of methanesulfonic acid, (1R)-1-methylpropyl ester, involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced separation techniques, such as distillation, ensures high purity and yield of the final product. The industrial production methods are optimized to minimize waste and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methanesulfonic acid, (1R)-1-methylpropyl ester, undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and (1R)-1-methylpropanol in the presence of water and an acid or base catalyst.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Oxidation: The ester can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst, heat.

Substitution: Nucleophiles (amines, alcohols), solvent, heat.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent, heat.

Major Products Formed

Hydrolysis: Methanesulfonic acid, (1R)-1-methylpropanol.

Substitution: Various substituted sulfonic acid esters.

Oxidation: Sulfonic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methanesulfonic acid, ethyl ester

- Methanesulfonic acid, isopropyl ester

- Methanesulfonic acid, butyl ester

Uniqueness

Methanesulfonic acid, (1R)-1-methylpropyl ester, is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other methanesulfonic acid esters. The (1R)-1-methylpropyl group provides steric hindrance and influences the compound’s solubility and reactivity in various chemical reactions.

Propriétés

IUPAC Name |

[(2R)-butan-2-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66194-68-1 | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.